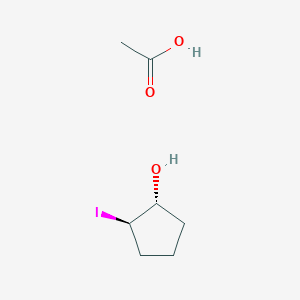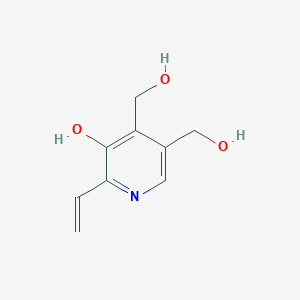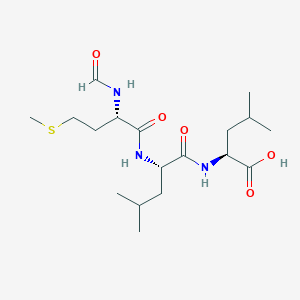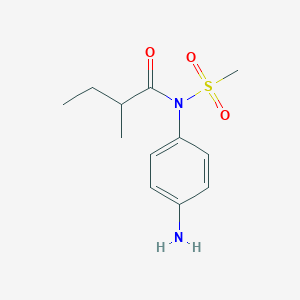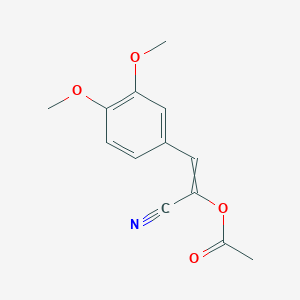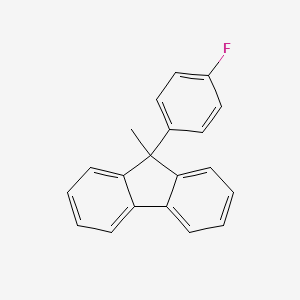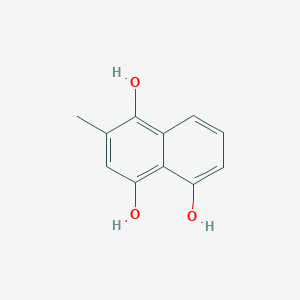
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a methylene group attached to the indole core. The compound’s molecular formula is C14H19N, and it has a molecular weight of 201.31 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or platinum can be employed to facilitate the formation of the indole ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the overall yield of the compound .
Analyse Chemischer Reaktionen
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically results in nitroindole derivatives, while halogenation yields halogenated indoles .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: This compound has a similar structure but includes an iodide ion, which can influence its reactivity and applications.
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound shares the indole core but differs in the substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57771-12-7 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-ethyl-3,3,5-trimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19N/c1-6-15-11(3)14(4,5)12-9-10(2)7-8-13(12)15/h7-9H,3,6H2,1-2,4-5H3 |
InChI-Schlüssel |
DAKVLNNTRFHLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C)C(C2=C1C=CC(=C2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
